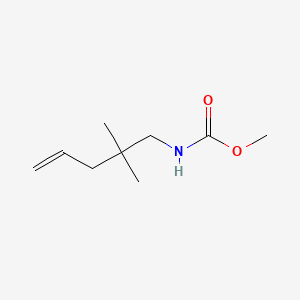
Methyl (2,2-dimethylpent-4-en-1-yl)carbamate
Descripción general
Descripción
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is a chemical compound with the molecular formula C10H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpent-4-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2,2-dimethylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl N-(2,2-dimethylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different structural features.
Ethyl N-(2,2-dimethylpent-4-enyl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
N-(2,2-dimethylpent-4-enyl)carbamic acid: The parent carbamic acid without the methyl ester group.
Uniqueness
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and properties. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
114445-36-2 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 |
Nombre IUPAC |
methyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(2,3)7-10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
Clave InChI |
OLGCWXFMMOCNEZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC=C)CNC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













